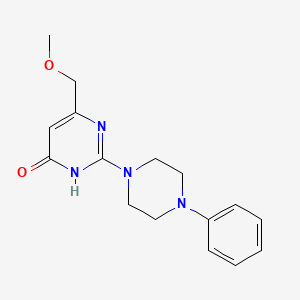![molecular formula C11H12NNaO7S2 B6069369 sodium 8-hydroxy-6-[(methylamino)sulfonyl]-1-naphthalenesulfonate hydrate](/img/structure/B6069369.png)
sodium 8-hydroxy-6-[(methylamino)sulfonyl]-1-naphthalenesulfonate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 8-hydroxy-6-[(methylamino)sulfonyl]-1-naphthalenesulfonate hydrate (also known as MANS or MANS Na) is a chemical compound used in scientific research. It is a water-soluble compound that has been widely used in the field of biochemistry and physiology.
Wirkmechanismus
MANS Na works by reacting with ROS to form a fluorescent compound. This reaction is based on the principle of electron transfer. The fluorescence intensity of MANS Na is directly proportional to the concentration of ROS in the sample.
Biochemical and Physiological Effects:
MANS Na has been shown to have antioxidant properties. It has been shown to protect cells from oxidative stress and to reduce the levels of ROS in cells. In addition, MANS Na has been shown to improve endothelial function and to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MANS Na in lab experiments is its high sensitivity and specificity for ROS detection. It is also relatively easy to use and can be used in a variety of experimental settings. However, MANS Na has some limitations. It is not suitable for use in vivo and its fluorescence can be affected by pH and temperature.
Zukünftige Richtungen
There are several future directions for the use of MANS Na in scientific research. One direction is the development of new fluorescent probes based on the structure of MANS Na. Another direction is the investigation of the role of ROS in various diseases using MANS Na. Finally, the use of MANS Na in the development of new drugs for the treatment of oxidative stress-related diseases is also a promising direction for future research.
Conclusion:
In conclusion, MANS Na is a useful compound in scientific research. Its ability to detect ROS and its antioxidant properties make it a valuable tool for investigating the role of ROS in various diseases. Although it has some limitations, its advantages make it a popular choice for many researchers. With the development of new fluorescent probes and the investigation of new applications for MANS Na, it is likely that its use in scientific research will continue to grow in the future.
Synthesemethoden
MANS Na can be synthesized by the reaction between 8-hydroxy-6-nitronaphthalene-1-sulfonic acid and methylamine in the presence of sulfuric acid. The resulting compound is then neutralized with sodium hydroxide to form MANS Na.
Wissenschaftliche Forschungsanwendungen
MANS Na has been used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. It has also been used as a pH indicator and as a fluorescent probe for the detection of metal ions. In addition, MANS Na has been used to study the effects of ROS on the cardiovascular system and to investigate the role of ROS in various diseases.
Eigenschaften
IUPAC Name |
sodium;8-hydroxy-6-(methylsulfamoyl)naphthalene-1-sulfonate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6S2.Na.H2O/c1-12-19(14,15)8-5-7-3-2-4-10(20(16,17)18)11(7)9(13)6-8;;/h2-6,12-13H,1H3,(H,16,17,18);;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGAJDHLBCQFRF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C2C(=C1)C=CC=C2S(=O)(=O)[O-])O.O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NNaO7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-dihydro-1H-inden-2-yl)-N-methyl-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6069296.png)
![ethyl 6-benzyl-2-({[(4-methylphenyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6069297.png)
![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B6069306.png)
![S-[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl] 4-bromobenzenecarbothioate](/img/structure/B6069312.png)

![4-(methoxymethyl)-2-methyl-6-(2-thienyl)-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B6069332.png)

![2-{1-cyclohexyl-4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6069344.png)
![N,N-diethyl-2-[1-(6-methyl-2-pyridinyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-oxoethanamine](/img/structure/B6069354.png)
![2-cyclohexyl-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6069362.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one](/img/structure/B6069371.png)
![5-methyl-2-(4-methylphenyl)-4-{[2-(3-methylphenyl)hydrazino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6069386.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6069387.png)
![N-(4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}phenyl)acetamide](/img/structure/B6069394.png)